molecular formula C14H19ClN2O2 B2447344 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea CAS No. 1396710-79-4

1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea

Cat. No. B2447344
CAS RN: 1396710-79-4
M. Wt: 282.77
InChI Key: VGPJNVUKQVWYFI-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . The 4-Chlorobenzyl component suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached .


Synthesis Analysis

While specific synthesis methods for “1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea” were not found, 4-Chlorobenzyl bromide, a related compound, can be synthesized by reacting 4-chlorobenzyl alcohol with bromodimethylsulfonium bromide (BDMS). It can also be synthesized by refluxing a mixture of 4-chlorobenzaldehyde, chlorotrimethylsilane, 1,1,3,3-tetramethyldisiloxane, and lithium bromide .

Scientific Research Applications

Electro-Fenton Degradation of Antimicrobials

1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea has been studied in the context of electro-Fenton systems for the degradation of antimicrobials like triclosan and triclocarban. This research demonstrates its potential role in environmental chemistry, particularly in water treatment technologies. The study explores the decay rates and intermediates formed during the degradation process, offering insights into the chemical pathways and efficiency of these systems (Sirés et al., 2007).

Complexation-Induced Unfolding of Heterocyclic Ureas

Investigations into the conformational behavior of heterocyclic ureas, including 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea, have been conducted. These studies are significant for understanding the molecular dynamics and potential applications in materials science. The research provides a foundational understanding of how these compounds interact at the molecular level, which could influence their use in various industrial and pharmacological applications (Corbin et al., 2001).

Crystal Structure Analysis

The crystal structure of compounds similar to 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea, such as pencycuron, has been elucidated. This research is vital for the development of new materials and drugs, as understanding the crystal structure can guide synthesis and predict material properties (Kang et al., 2015).

Synthesis of Benzoxathiol Derivatives

Research into the synthesis of benzoxathiol derivatives from compounds structurally related to 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea has been conducted. This is significant in organic chemistry, particularly in the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Konovalova et al., 2020).

DNA Binding and Antioxidant Potency

Studies have examined the DNA binding and antioxidant activities of ferrocene incorporated ureas, which are structurally similar to 1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea. These findings are crucial for the development of new therapeutic agents, particularly in the field of cancer research and antioxidant therapy (Asghar et al., 2015).

Safety and Hazards

While specific safety and hazard information for “1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea” was not found, 4-Chlorobenzyl bromide, a related compound, is classified as a skin corrosive substance. It is recommended to handle it with personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(18)8-12/h4-7,12-13,18H,1-3,8-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPJNVUKQVWYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(3-hydroxycyclohexyl)urea

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